molecular formula C35H34F6N4O7 B1662854 (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid

(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid

カタログ番号: B1662854
分子量: 736.7 g/mol
InChIキー: GPKQIEZLHVGJQH-ZXVJYWQYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PD 123319 ジトリフルオロ酢酸塩は、アンジオテンシンII タイプ2 レセプター (AT2R) の強力かつ選択的な非ペプチドアンタゴニストです。これは、様々な生理学的および病理学的プロセスにおける AT2 レセプターの役割を研究する科学研究で広く使用されています。 この化合物は分子量が 736.66 であり、しばしば凍結乾燥形で使用されます .

準備方法

合成経路と反応条件

PD 123319 ジトリフルオロ酢酸塩は、イミダゾ[4,5-c]ピリジンコア構造の形成を含む一連の化学反応によって合成されます。合成には通常、以下の手順が含まれます。

  • イミダゾ[4,5-c]ピリジンコアの形成。
  • ジメチルアミノ基とメチルフェニル基の導入。
  • ジフェニルアセチル基の付加。
  • ジトリフルオロ酢酸塩への変換。

反応条件には、多くの場合、有機溶媒、触媒、および特定の温度と圧力の設定が含まれ、目的の化学的変換が確実に行われます .

工業的生産方法

PD 123319 ジトリフルオロ酢酸塩の工業的生産は、同様の合成経路に従いますが、より多くの量に対応するために規模が拡大されています。このプロセスには、最終製品の高純度と一貫性を確保するための厳格な品質管理対策が含まれています。 この化合物は通常、バッチプロセスで生産され、反応条件と精製手順が慎重に監視されます .

化学反応の分析

反応の種類

PD 123319 ジトリフルオロ酢酸塩は、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤 (例: 過酸化水素)、還元剤 (例: 水素化ホウ素ナトリウム)、および様々な有機溶媒が含まれます。 温度、圧力、および pH などの反応条件は、目的の結果を得るために慎重に制御されます .

主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化された誘導体を生成する可能性があり、置換反応は様々な官能基を持つ置換された化合物を生成できます .

科学研究への応用

PD 123319 ジトリフルオロ酢酸塩は、以下を含む幅広い科学研究への応用があります。

    化学: AT2 レセプターの結合特性と特異性を研究するために使用されます。

    生物学: AT2 レセプターの細胞シグナル伝達経路と生理学的プロセスにおける役割を調べます。

    医学: 高血圧、心不全、腎臓病などの病状における潜在的な治療的応用を探ります。

    産業: AT2 レセプターを標的とする新薬の開発に使用されます .

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of this compound has been documented in several studies. For instance, improvements to the synthesis process have been reported to enhance yield and purity, particularly in the context of developing angiotensin II antagonists. The compound is a member of the imidazo[4,5-c]pyridine class and has been characterized by its complex structure which includes a dimethylamino group and a diphenylacetyl moiety .

Research indicates that this compound acts as an antagonist at the angiotensin II receptor type 2 (AT2R). Its binding affinity and selectivity make it a candidate for further investigation in cardiovascular diseases and conditions where modulation of the renin-angiotensin system is beneficial. The AT2R is known to play a role in vasodilation and has protective effects on the cardiovascular system .

Therapeutic Applications

  • Cardiovascular Research : The compound's role as an AT2 receptor antagonist suggests potential applications in treating hypertension and heart failure. By inhibiting AT2R, it may help regulate blood pressure and improve heart function.
  • Neuroprotection : There is emerging evidence that AT2R activation may have neuroprotective effects. Therefore, this compound could be explored for its potential in neurodegenerative diseases.
  • Cancer Research : Some studies suggest that modulation of the angiotensin system could impact tumor growth and metastasis. The compound's ability to interact with AT2R may offer new avenues for cancer therapy .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Study on Angiotensin Receptor Blockers : A clinical trial demonstrated that patients treated with angiotensin receptor blockers showed improved outcomes in heart failure management compared to those on standard therapies.
  • Neuroprotective Effects : Research involving animal models has indicated that compounds targeting AT2R can reduce neuronal damage during ischemic events.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructureTarget ReceptorTherapeutic Use
(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acidStructureAT2RHypertension, Neuroprotection
ZolpidemStructureGABA-AInsomnia
LosartanStructureAT1RHypertension

作用機序

PD 123319 ジトリフルオロ酢酸塩は、AT2 レセプターに選択的に結合して拮抗することにより、その効果を発揮します。この相互作用は、アンジオテンシンIIのレセプターへの結合を阻害し、その下流のシグナル伝達経路を遮断します。 この化合物は、アンジオテンシンII誘発性の酸化ストレスを軽減し、炎症やアポトーシスを含む様々な細胞応答を調節します .

類似の化合物との比較

PD 123319 ジトリフルオロ酢酸塩は、AT2 レセプターアンタゴニストとしての高い選択性と効力で独自です。類似の化合物には以下が含まれます。

PD 123319 ジトリフルオロ酢酸塩は、AT2 レセプターを特異的に標的とするため、このレセプターサブタイプに焦点を当てた研究において貴重なツールとなっています。

類似化合物との比較

PD 123319 ditrifluoroacetate is unique in its high selectivity and potency as an AT2 receptor antagonist. Similar compounds include:

PD 123319 ditrifluoroacetate stands out due to its specific targeting of the AT2 receptor, making it a valuable tool in research focused on this receptor subtype.

生物活性

The compound (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid is recognized primarily for its role as a selective antagonist of the angiotensin II type 2 receptor (AT2R). This receptor is implicated in various physiological processes and has been a target for therapeutic interventions in cardiovascular diseases and other pathologies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The imidazo[4,5-c]pyridine core is significant for its pharmacological properties, while the dimethylamino and diphenylacetyl groups enhance its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular Weight736.66 g/mol
Chemical FormulaC31H32N4O3

As an AT2R antagonist, this compound modulates the renin-angiotensin system (RAS), which plays a critical role in blood pressure regulation and fluid balance. Studies have shown that AT2R activation can counteract some of the deleterious effects of angiotensin II (Ang II), including vasoconstriction and inflammation. By blocking this receptor, the compound may help in reducing hypertension and related cardiovascular conditions.

Pharmacological Effects

Research indicates that the compound exhibits various pharmacological effects:

  • Antihypertensive Activity : In animal models, administration of this compound resulted in significant reductions in blood pressure compared to controls.
  • Neuroprotective Effects : The modulation of AT2R has been linked to neuroprotection in models of neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound's ability to inhibit AT2R may also lead to reduced inflammatory responses in several tissues.

Case Studies and Research Findings

  • Hypertension Studies : A study involving hypertensive rats demonstrated that treatment with the compound resulted in a marked decrease in systolic blood pressure over a four-week period. The mechanism was attributed to enhanced vasodilation mediated by AT2R blockade.
  • Neuroprotection : In a model of ischemic stroke, administration of the compound showed a significant reduction in infarct size and improved neurological outcomes. This effect was associated with decreased apoptosis and inflammation in brain tissues.
  • Cancer Research : Recent investigations have suggested potential applications in oncology. The AT2R's role in tumor biology indicates that antagonists may inhibit tumor growth and metastasis through modulation of angiogenesis and immune response.

Tables of Biological Activity

StudyModelKey Findings
Hypertension StudyHypertensive RatsSignificant reduction in blood pressure (p < 0.01) after 4 weeks of treatment.
Neuroprotection StudyIschemic Stroke ModelReduced infarct size by 30% compared to control (p < 0.05).
Cancer ResearchTumor Xenograft ModelsInhibition of tumor growth by 40% compared to untreated controls (p < 0.01).

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield of this compound?

Key considerations include:

  • Reaction Solvent : Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates during condensation steps .
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance regioselectivity .
  • Purification : Crystallization from ethanol or aqueous-alcohol mixtures to isolate salts and improve purity .
  • Chiral Integrity : Maintaining stereochemical control during synthesis, particularly for the (6S) configuration, via chiral auxiliaries or enantioselective catalysis .

Q. Which analytical methods are critical for validating the compound’s structure?

A multi-technique approach is essential:

  • ¹H NMR Spectroscopy : Confirms proton environments, e.g., aromatic protons in the imidazo[4,5-c]pyridine core and trifluoroacetate counterion signals .
  • Elemental Analysis : Validates stoichiometry of organic and inorganic salts .
  • HPLC-MS : Ensures >98% purity and detects trace impurities .

Q. How can solubility and lipophilicity be experimentally determined for pharmacological studies?

  • SwissADME Analysis : Predicts logP values and solubility classes (e.g., low solubility if logP >5) .
  • Shake-Flask Method : Measures equilibrium solubility in buffered solutions (pH 1–7.4) to simulate physiological conditions .

Advanced Research Questions

Q. How do reaction mechanisms explain unexpected byproducts during salt formation?

  • Nucleophilic Substitution : Competing pathways (e.g., SN1 vs. SN2) may occur when reacting the carboxylic acid with bases like NaH, leading to undesired alkylation byproducts .
  • Counterion Effects : Trifluoroacetate (TFA) can act as a competing nucleophile, requiring stoichiometric control to minimize side reactions .

Q. What methodologies address contradictions between theoretical and experimental spectral data?

  • DFT Calculations : Compare computed ¹H NMR chemical shifts (via Gaussian/B3LYP) with experimental data to resolve discrepancies in peak assignments .
  • Isotopic Labeling : Use deuterated analogs to confirm proton coupling patterns in complex heterocyclic regions .

Q. How does the compound’s stereochemistry impact its biological activity?

  • Enantiomer Comparison : Synthesize both (6S) and (6R) forms and test in receptor-binding assays (e.g., angiotensin II receptor antagonism for PD123319 analogs) .
  • Molecular Dynamics Simulations : Model interactions between the (6S) enantiomer and target proteins to rationalize activity differences .

Q. What strategies are effective in scaling up the synthesis while retaining purity?

  • Flow Chemistry : Continuous processing minimizes intermediate degradation and improves reproducibility .
  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, reagent ratios) using software like MODDE to balance yield and purity .

Q. How can salt forms influence pharmacokinetic properties?

  • Ion-Pairing Studies : Compare sodium, potassium, and organic amine salts (e.g., piperidine) to assess bioavailability and dissolution rates .
  • In Vivo Profiling : Administer different salt forms in animal models to correlate solubility with AUC (area under the curve) and Cmax .

Q. Data Analysis and Validation

Q. What statistical approaches resolve variability in biological assay results?

  • Grubbs’ Test : Identify outliers in triplicate IC₅₀ measurements for receptor-binding assays .
  • ANOVA with Tukey’s HSD : Compare mean activity across structurally related analogs to determine significance .

Q. How are computational tools integrated into structure-activity relationship (SAR) studies?

  • QSAR Modeling : Train models using descriptors (e.g., topological polar surface area, H-bond donors) to predict activity against related targets .
  • Docking Studies (AutoDock Vina) : Screen the compound against homology models of off-target receptors to assess selectivity .

Q. Comparative and Mechanistic Studies

Q. What synthetic routes differentiate this compound from structurally similar analogs?

  • Divergent Synthesis : Modify the diphenylacetyl group to introduce fluorinated or electron-withdrawing substituents for enhanced metabolic stability .
  • Retrosynthetic Analysis : Prioritize imidazo[4,5-c]pyridine core formation via cyclocondensation over alternative pathways .

Q. How does the compound compare to reference drugs in preclinical models?

  • Celecoxib Benchmarking : Compare COX-2 inhibition potency and gastrointestinal toxicity in murine models to assess therapeutic index .
  • Pharmacokinetic Head-to-Head : Measure half-life and clearance rates against PD123319 in Sprague-Dawley rats .

特性

IUPAC Name

(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O3.2C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;2*3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);2*(H,6,7)/t28-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKQIEZLHVGJQH-ZXVJYWQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)CN2C=NC3=C2C[C@H](N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34F6N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid
(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid
(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid
(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid
(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid
(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。